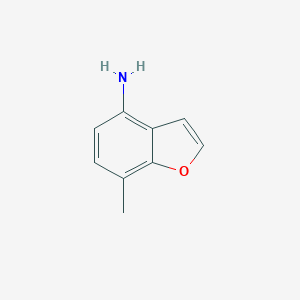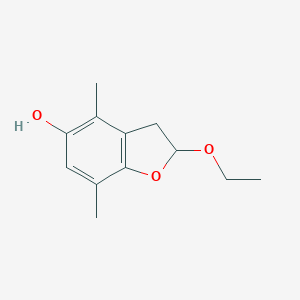
7-methyl-4-Benzofuranamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzofuran derivatives, closely related to 7-methyl-4-Benzofuranamine, involves various chemical reactions to achieve the desired structural complexity. Techniques such as the Gould-Jacobs reaction have been employed to synthesize compounds starting from potassium 3-amino-[1]benzofuran-2-carboxylate, showcasing the versatility of benzofuran synthesis methods (Görlitzer, Kramer, & Boyle, 2000).
Molecular Structure Analysis
Molecular structure analysis using techniques such as X-ray diffraction and DFT studies reveals intricate details about the spatial arrangement and electron distribution within benzofuran derivatives. These studies provide insights into the stability and reactivity of the molecule, guiding further modifications and applications (Sarojini, Krishnan, Kanakam, & Muthu, 2012).
Applications De Recherche Scientifique
1. Synthesis and Chemical Applications
- Takabatake et al. (2020) explored the use of 7-methyl-4-Benzofuranamine in synthetic chemistry, highlighting its application in the one-pot synthesis of bioactive benzofurans, a process optimized by artificial intelligence. The study demonstrated the compound's potential in streamlining complex chemical syntheses, offering a new avenue for the efficient assembly of bioactive compounds (Takabatake et al., 2020).
2. Antimicrobial and Antifungal Properties
- Bhat et al. (2015) and Nesaragi et al. (2021) reported on the antimicrobial and antifungal properties of derivatives of 7-methyl-4-Benzofuranamine. These studies emphasized the compound's effectiveness against various bacterial and fungal strains, suggesting its potential in the development of new antimicrobial agents (Bhat et al., 2015); (Nesaragi et al., 2021).
3. Anticancer Research
- The compound's derivatives have been scrutinized for their anticancer properties. Studies like those by Pawar et al. (2017) and Jin et al. (2020) have illuminated the compound's potential in inhibiting cancer cell proliferation and its possible application in cancer therapy, especially in targeting specific cancer cell lines (Pawar et al., 2017); (Jin et al., 2020).
Propriétés
IUPAC Name |
7-methyl-1-benzofuran-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-6-2-3-8(10)7-4-5-11-9(6)7/h2-5H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFIJJQJFNDDVKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)N)C=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methyl-4-Benzofuranamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Furo[3,2-b]pyridine-5-carbonitrile](/img/structure/B66919.png)

![1-[(E)-(1H-1,2,4-Triazol-3-ylimino)methyl]-2-naphthol](/img/structure/B66927.png)



![5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide](/img/structure/B66934.png)
